molecular formula C12H15N3O B7874231 2-Amino-N-(2-cyano-benzyl)-N-ethyl-acetamide

2-Amino-N-(2-cyano-benzyl)-N-ethyl-acetamide

Cat. No.: B7874231
M. Wt: 217.27 g/mol
InChI Key: MZXXYAALBVIOOX-UHFFFAOYSA-N
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Description

2-Amino-N-(2-cyano-benzyl)-N-ethyl-acetamide is an organic compound with the molecular formula C10H11N3O It is characterized by the presence of an amino group, a cyano group, and an acetamide group attached to a benzyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-cyano-benzyl)-N-ethyl-acetamide typically involves the reaction of 2-cyano-benzyl chloride with ethylamine, followed by the introduction of an acetamide group. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-cyano-benzyl)-N-ethyl-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives with reduced cyano groups.

    Substitution: Substituted products with new functional groups replacing the amino group.

Scientific Research Applications

2-Amino-N-(2-cyano-benzyl)-N-ethyl-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-cyano-benzyl)-N-ethyl-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The cyano group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(2-cyano-benzyl)-acetamide
  • 2-Amino-N-(2-cyano-phenyl)-acetamide
  • 2-Amino-N-(2-cyano-benzyl)-N-methyl-acetamide

Uniqueness

2-Amino-N-(2-cyano-benzyl)-N-ethyl-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl group differentiates it from similar compounds, potentially leading to different reactivity and interactions in various applications.

Properties

IUPAC Name

2-amino-N-[(2-cyanophenyl)methyl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-15(12(16)8-14)9-11-6-4-3-5-10(11)7-13/h3-6H,2,8-9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXXYAALBVIOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1C#N)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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